molecular formula C9H15ClN4O2 B13516624 methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13516624
M. Wt: 246.69 g/mol
InChI Key: CDXZIKNQYMITOF-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a triazole ring fused with a piperidine moiety and a methyl ester group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The triazole ring (a five-membered aromatic ring with three nitrogen atoms) and the piperidine group (a six-membered amine ring) are key structural motifs often exploited in drug design due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 2-piperidin-4-yltriazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-11-13(12-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H

InChI Key

CDXZIKNQYMITOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

  • Preparation of the alkyne precursor:
    Synthesize or obtain methyl 4-ethynyl-2-piperidin-4-yl-1H-1,2,3-triazole-4-carboxylate via Sonogashira coupling or other cross-coupling reactions, starting from suitable halogenated intermediates and terminal alkynes.

  • Azide synthesis:
    Prepare piperidin-4-yl azide through nucleophilic substitution of a suitable halogenated piperidine derivative with sodium azide.

  • Cycloaddition reaction:
    Combine the alkyne and azide in the presence of a copper(I) catalyst (often generated in situ from copper sulfate and sodium ascorbate) in a solvent such as tert-butanol/water mixture at room temperature or slightly elevated temperatures. The reaction proceeds via a [3 + 2] cycloaddition, forming the 1,2,3-triazole ring selectively.

  • Isolation and purification:
    The resulting methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate is purified via chromatography or recrystallization.

  • Hydrochloride salt formation:
    The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or methanol, under controlled conditions to obtain methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride .

Research Data Supporting CuAAC Synthesis:

  • The protocol aligns with the general procedure described in recent literature for triazole synthesis, where CuAAC reactions are performed at room temperature with catalytic amounts of copper sulfate and sodium ascorbate, yielding high purity products.

Multistep Functionalization and Cyclization Strategies

An alternative approach involves constructing the triazole ring via multistep methods starting from heterocyclic precursors:

Stepwise Synthesis:

  • Synthesis of the 1,2,3-triazole core:
    Begin with a suitable precursor such as methyl 4-aminomethyl-2-piperidin-4-yl-1H-1,2,3-triazole-4-carboxylate , prepared via condensation of 4-amino-1,2,3-triazole derivatives with appropriate carboxylate esters.

  • Introduction of the piperidin-4-yl group:
    Functionalize the triazole core through nucleophilic substitution or acylation reactions to attach the piperidin-4-yl moiety selectively at the desired position, often at the N-1 or N-2 position of the triazole ring.

  • Carboxylate ester modification:
    The methyl ester group at position 4 can be introduced via esterification of the corresponding acid or through direct esterification of the carboxylic acid derivative.

  • Salt formation:
    The free base is converted into the hydrochloride salt using HCl in a suitable solvent, ensuring complete protonation of the nitrogen atom in the heterocycle.

Research Evidence:

  • Such multistep syntheses are documented in heterocyclic chemistry literature, where functional groups are introduced sequentially, with particular emphasis on regioselectivity and yield optimization.

Notes on Reaction Conditions and Optimization

Parameter Typical Conditions References
Catalyst Copper sulfate (CuSO₄·5H₂O)
Reducing agent Sodium ascorbate
Solvent Tert-butanol/water mixture
Temperature Room temperature to 50°C
Reaction time 2–24 hours
Salt formation HCl gas or HCl in ethanol/methanol

Summary of Key Research Findings

Methodology Advantages Limitations References
CuAAC "Click" Chemistry High regioselectivity, mild conditions, high yields Requires pre-synthesis of azide and alkyne intermediates
Multistep Functionalization Precise control over substitution pattern Longer synthesis time, potential regioselectivity issues

Chemical Reactions Analysis

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various reactions:

    Reduction: Reduction of the azide group to an amine.

    Substitution: Nucleophilic substitution at the triazole ring.

    Ester Hydrolysis: Hydrolysis of the ester group.

Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and acids (e.g., HCl).

Scientific Research Applications

This compound finds applications in:

    Chemical Research: As a building block for triazole-containing molecules.

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.

Mechanism of Action

The exact mechanism of action for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride depends on its specific application. It may interact with cellular targets or participate in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: 1H- vs. 2H-Triazole Derivatives

A closely related compound, methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS No. 3D-LIC71506), differs only in the position of the piperidinyl substituent on the triazole ring (1H vs. 2H). This positional isomerism can significantly alter molecular conformation and biological activity.

Piperidine-Containing Esters and Acids

  • Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2, Similarity: 1.00): This compound replaces the triazole-carboxylate group with a benzoate ester.
  • 4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS 149353-84-4, Similarity: 0.90):
    The free carboxylic acid group (vs. an ester) improves aqueous solubility but may limit membrane permeability.

Substituted Triazole Derivatives

  • 1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride: The aminopropyl side chain introduces a primary amine, enabling additional hydrogen-bonding interactions. This modification could enhance binding to negatively charged targets like kinases or proteases .

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight Solubility (Predicted)
Methyl 2-(piperidin-4-yl)-2H-triazole-4-carboxylate HCl C9H14ClN4O2 ~284.7 g/mol High (due to HCl salt)
Methyl 1-(piperidin-4-yl)-1H-triazole-4-carboxylate HCl C9H14ClN4O2 ~284.7 g/mol Moderate
Methyl 3-(piperidin-4-yl)benzoate HCl C13H17ClNO2 262.7 g/mol Low (aromatic ester)

Note: Molecular weights are approximated based on structural analogs .

Biological Activity

Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride, with CAS number 2639460-88-9, is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological evaluations, and relevant research findings.

  • Molecular Formula : C9H15ClN4O2
  • Molecular Weight : 246.7 g/mol
  • Chemical Structure : The compound features a triazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing the piperidine and triazole structures exhibit promising anticancer properties. A study focused on hydroxamic acid-based histone deacetylase inhibitors demonstrated that derivatives with a 4-piperidinyl-triazole core showed excellent inhibition rates against histone deacetylases (HDACs), crucial targets in cancer therapy. Notably, two compounds achieved over 90% inhibition at a concentration of 1 μM, specifically targeting HDAC6 with low IC values, indicating potential for selective anticancer treatment .

Antifungal Activity

Another study evaluated piperidine-based triazole derivatives against Candida auris, a pathogenic fungus. The results showed that certain derivatives induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These findings suggest that the this compound could be effective against resistant fungal infections .

Table of Biological Activities

Activity TypeCompound TestedMIC (μg/mL)IC Value (μM)Notes
AnticancerHydroxamic acid analogs<1<1Inhibition of HDAC6
AntifungalPiperidine derivatives0.24 - 0.97N/AInduced apoptosis in C. auris
AntimicrobialVarious derivatives3.12 - 12.5N/AActive against Staphylococcus aureus

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Histone Deacetylases : By inhibiting HDACs, these compounds can alter gene expression related to cancer progression.
  • Cell Membrane Disruption : In antifungal applications, the compounds disrupt the plasma membrane of fungal cells, leading to cell death.
  • Apoptosis Induction : The ability to induce apoptotic pathways in target cells enhances their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form the triazole core, followed by piperidine ring functionalization. Key steps include:

  • Precursor preparation : Use of propargyl esters and azides under copper-catalyzed conditions .
  • Cyclization : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
  • Acidification : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
    • Optimization : Design of Experiments (DoE) can reduce trial-and-error by systematically varying catalysts, solvents, and temperatures. Response surface methodology (RSM) is effective for multi-variable optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/LC-MS : Quantify purity (>95% recommended for pharmacological studies) and detect impurities .
  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1,2,3- vs. 1,2,4-isomers) and piperidine substitution pattern .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine moiety .
    • Reference Standards : Use pharmacopeial guidelines (e.g., USP/Ph. Eur.) for validation .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
    • Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Approach :

  • Quantum Chemistry : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways (e.g., triazole vs. piperidine reactivity) .
  • Machine Learning : Tools like ICReDD’s reaction path search integrate experimental data to recommend optimal conditions for functionalization .
    • Case Study : DFT modeling of nucleophilic substitution at the piperidine nitrogen can guide selective alkylation or acylation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Data Analysis :

  • Dose-Response Curves : Compare IC50 values across studies to identify concentration-dependent effects .
  • Assay Variability : Control for cell line specificity (e.g., HeLa vs. HEK293) and incubation times .
    • Mechanistic Studies : Use radioligand binding assays to confirm target engagement (e.g., kinase inhibition) and rule off-target effects .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Rational Design :

  • Bioisosteres : Replace the methyl ester with trifluoromethyl or tert-butyl groups to resist esterase cleavage .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphonates) for sustained release .
    • In Silico Screening : ADMET predictors (e.g., SwissADME) prioritize derivatives with favorable LogP (1–3) and low CYP450 inhibition .

Q. What experimental and computational tools are essential for studying reaction kinetics in complex media (e.g., biological matrices)?

  • Tools :

  • Stopped-Flow Spectroscopy : Monitor rapid triazole ring-opening/closing kinetics in aqueous buffers .
  • Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict bioavailability .
    • Challenges : Differentiate pseudo-first-order kinetics in vivo vs. in vitro systems using compartmental modeling .

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